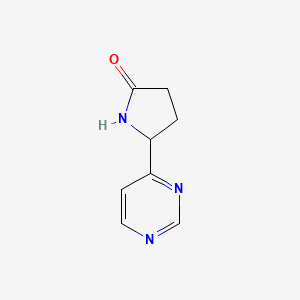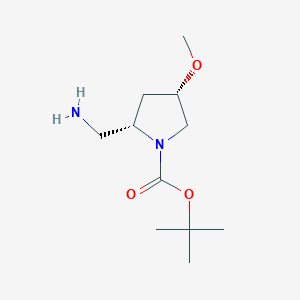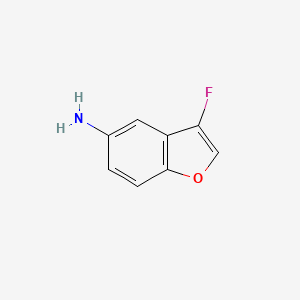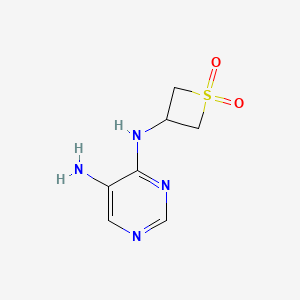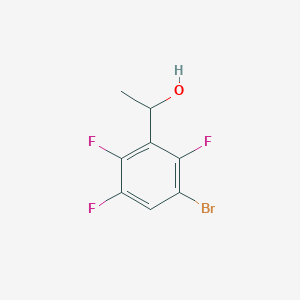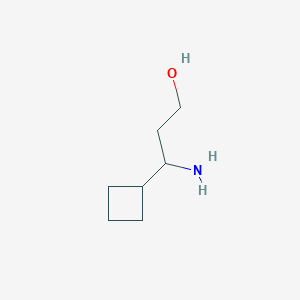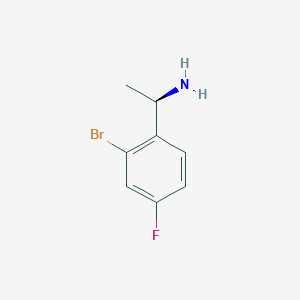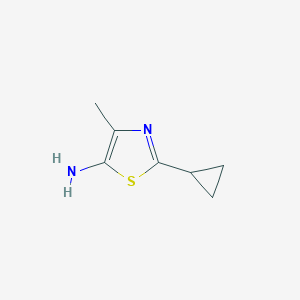![molecular formula C24H28N2O3 B12962122 Spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid, 1,2-dihydro-2-oxo-1-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12962122.png)
Spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid, 1,2-dihydro-2-oxo-1-(phenylmethyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[3H-indole-3,4’-piperidine]-1’-carboxylic acid, 1,2-dihydro-2-oxo-1-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique three-dimensional architecture, which includes an indole and piperidine ring system fused together. The presence of the spiro center imparts significant rigidity and three-dimensionality to the molecule, making it an interesting target for synthetic and medicinal chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3H-indole-3,4’-piperidine] derivatives can be achieved through various methods. One notable approach involves the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides . This method allows for the formation of the spiro scaffold in a racemic and diastereoselective manner. The reaction conditions typically involve the use of silver(I) catalysts and triphenylphosphine (PPh3) under controlled temperature and solvent conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction volumes, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[3H-indole-3,4’-piperidine] derivatives can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Applications De Recherche Scientifique
Spiro[3H-indole-3,4’-piperidine] derivatives have found applications in various fields of scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as building blocks for pharmaceuticals.
Mécanisme D'action
The mechanism of action of spiro[3H-indole-3,4’-piperidine] derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows these compounds to fit into unique binding pockets, modulating the activity of the target proteins. For example, some derivatives have been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirooxindoles: These compounds also feature a spirocyclic structure but with an oxindole moiety instead of an indole.
Spiro[indoline-2,3’-hydropyridazine]: Another spirocyclic compound with a different ring system.
Uniqueness
Spiro[3H-indole-3,4’-piperidine] derivatives are unique due to their specific ring fusion and the presence of both indole and piperidine moieties. This combination imparts distinct chemical and biological properties, making them valuable in drug discovery and development.
Propriétés
Formule moléculaire |
C24H28N2O3 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
tert-butyl 1-benzyl-2-oxospiro[indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)29-22(28)25-15-13-24(14-16-25)19-11-7-8-12-20(19)26(21(24)27)17-18-9-5-4-6-10-18/h4-12H,13-17H2,1-3H3 |
Clé InChI |
WBIOGVMKXMQGQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






